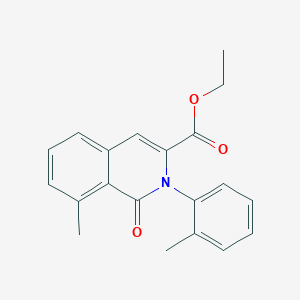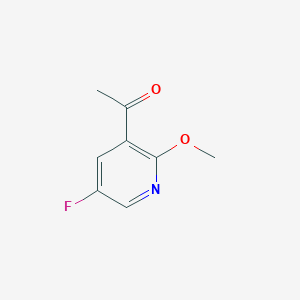
1-Butanamine, 4-(trimethoxysilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanamine, 4-(trimethoxysilyl)- is an organosilicon compound with the molecular formula C7H19NO3Si. It is a derivative of butanamine, where the butanamine moiety is functionalized with a trimethoxysilyl group. This compound is known for its applications in various fields, including materials science and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Butanamine, 4-(trimethoxysilyl)- can be synthesized through the reaction of 4-aminobutanol with trimethoxysilane under specific conditions. The reaction typically involves the use of a catalyst, such as a Lewis acid, to facilitate the formation of the Si-N bond. The reaction is carried out under an inert atmosphere to prevent the hydrolysis of the trimethoxysilyl group .
Industrial Production Methods
In industrial settings, the production of 1-Butanamine, 4-(trimethoxysilyl)- often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. The use of advanced purification techniques, such as distillation and chromatography, is common to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Butanamine, 4-(trimethoxysilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trimethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The trimethoxysilyl group is susceptible to hydrolysis, forming silanols and methanol.
Condensation Reactions: The compound can undergo condensation reactions with other silanes to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Hydrolysis: Typically occurs in the presence of water or aqueous solutions.
Condensation Reactions: Catalysts such as acids or bases are used to facilitate the formation of siloxane bonds.
Major Products Formed
Substitution Reactions: Various substituted derivatives of 1-Butanamine, 4-(trimethoxysilyl)-.
Hydrolysis: Silanols and methanol.
Condensation Reactions: Polysiloxanes and other siloxane-based materials.
Wissenschaftliche Forschungsanwendungen
1-Butanamine, 4-(trimethoxysilyl)- has a wide range of applications in scientific research:
Materials Science: Used as a precursor for the synthesis of functionalized silica and other silicon-based materials.
Organic Synthesis: Employed as a reagent in the synthesis of various organic compounds.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a functionalizing agent for biomolecules.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
Wirkmechanismus
The mechanism of action of 1-Butanamine, 4-(trimethoxysilyl)- involves the interaction of the trimethoxysilyl group with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanols, which can then react with other silanols or siloxanes to form siloxane bonds. This property is particularly useful in the formation of cross-linked networks in materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butanamine: A primary amine with similar reactivity but lacks the trimethoxysilyl group.
4-Aminobutanol: A precursor in the synthesis of 1-Butanamine, 4-(trimethoxysilyl)-.
Trimethoxysilane: A silane compound used in the functionalization of various organic molecules
Uniqueness
1-Butanamine, 4-(trimethoxysilyl)- is unique due to the presence of both an amine group and a trimethoxysilyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
15005-59-1 |
|---|---|
Molekularformel |
C7H19NO3Si |
Molekulargewicht |
193.32 g/mol |
IUPAC-Name |
4-trimethoxysilylbutan-1-amine |
InChI |
InChI=1S/C7H19NO3Si/c1-9-12(10-2,11-3)7-5-4-6-8/h4-8H2,1-3H3 |
InChI-Schlüssel |
RBVMDQYCJXEJCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCCN)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL](/img/structure/B13966313.png)


![tert-Butyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13966329.png)
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13966331.png)
![Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol](/img/structure/B13966347.png)



![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-pyrazol-1-ylcarbonimidoyl]carbamate](/img/structure/B13966370.png)


